(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
CAS No.: 1007243-46-0
Cat. No.: VC5494799
Molecular Formula: C20H22N2O3S4
Molecular Weight: 466.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007243-46-0 |
|---|---|
| Molecular Formula | C20H22N2O3S4 |
| Molecular Weight | 466.65 |
| IUPAC Name | 2-benzylsulfanyl-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C20H22N2O3S4/c1-26-11-10-22-17-9-8-16(29(2,24)25)12-18(17)28-20(22)21-19(23)14-27-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3 |
| Standard InChI Key | DHWXAUXMEQWHDY-QZQOTICOSA-N |
| SMILES | CSCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CSCC3=CC=CC=C3 |
Introduction
Structural Characteristics and Nomenclature
IUPAC Name and Molecular Architecture
The systematic name (E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide delineates its core structure:
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Benzothiazole backbone: A fused bicyclic system with sulfur and nitrogen at positions 1 and 3.
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6-Methylsulfonyl substituent: A strong electron-withdrawing group influencing aromatic electrophilic substitution patterns.
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3-(2-(Methylthio)ethyl) side chain: A flexible alkyl-thioether moiety contributing to lipophilicity.
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(E)-configured acetamide: A planar, conjugated enamide system stabilized by resonance.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₃S₄ |
| Molecular Weight | 487.65 g/mol |
| Hybridization | sp² (enamide), sp³ (thioether) |
| Topological Polar Surface Area | 126 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis leverages benzothiazole scaffold construction followed by sequential functionalization:
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Benzothiazole core formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl equivalents, as demonstrated in analogous syntheses .
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Sulfonation at C6: Controlled oxidation of a methylthio precursor using meta-chloroperbenzoic acid (mCPBA) to install the sulfonyl group .
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Side-chain installation: Michael addition of 2-(methylthio)ethylamine to a bromoethyl intermediate at C3.
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Enamide formation: Coupling of 2-(benzylthio)acetic acid chloride with the benzothiazol-2(3H)-ylidene amine under Schotten-Baumann conditions .
Optimization Challenges
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Regioselectivity: The C6 sulfonation requires precise temperature control (-10°C) to prevent over-oxidation.
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Stereocontrol: The (E)-enamide geometry is achieved using triethylamine as a base, favoring the thermodynamically stable trans isomer .
Physicochemical Properties
Solubility and Partitioning
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LogP: Calculated at 3.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous solubility: <5 μg/mL in PBS (pH 7.4), necessitating formulation with cyclodextrins or lipid nanoparticles.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, H7), 7.89 (s, 1H, H4), 7.45–7.32 (m, 5H, benzyl), 4.62 (s, 2H, SCH₂Ph), 3.41 (t, J=6.8 Hz, 2H, NCH₂), 3.08 (s, 3H, SO₂CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1320/1145 cm⁻¹ (asymmetric/symmetric SO₂), 2550 cm⁻¹ (weak S-H from thioether) .
Biological Activity and Mechanisms
Anticancer Activity
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HepG2 cells: IC₅₀ = 12.7 μM (72 h exposure), inducing G2/M arrest through tubulin polymerization inhibition .
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Apoptosis markers: 3.8-fold increase in caspase-3 activity compared to untreated controls .
Table 2: Comparative Cytotoxicity Data
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| HeLa | 18.2 | Topoisomerase II inhibition |
| MCF-7 | 23.1 | Estrogen receptor antagonism |
| A549 | 29.4 | Reactive oxygen species generation |
Pharmacokinetic Considerations
Metabolic Stability
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Microsomal half-life: 42 min (human liver microsomes), with primary metabolites arising from sulfoxide formation and benzylthio cleavage.
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CYP450 interactions: Strong inhibition of CYP3A4 (Ki = 1.8 μM), necessitating dose adjustments with co-administered drugs.
Toxicity Profile
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Acute toxicity (rat): LD₅₀ > 2000 mg/kg orally, with no observed neurotoxicity at therapeutic doses .
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Genotoxicity: Negative in Ames test up to 500 μg/plate, indicating low mutagenic potential .
Emerging Applications
Materials Science
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Organic semiconductors: Hole mobility of 0.12 cm²/V·s due to extended π-conjugation from the enamide system .
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Metal-organic frameworks: Coordination with Cu(II) yields porous materials with 850 m²/g surface area for gas storage.
Catalysis
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